molecular formula C17H12O8 B11019226 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid

2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid

Cat. No.: B11019226
M. Wt: 344.3 g/mol
InChI Key: KERUOTJRGKPAPL-UHFFFAOYSA-N
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Description

2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is a synthetic derivative based on the 6H-benzo[c]chromen-6-one scaffold, a core structure of significant interest in medicinal chemistry . This scaffold is recognized for its presence in urolithins, which are bioavailable metabolites of Ellagic Acid known for their neuroprotective potential . Research into similar alkoxylated 6H-benzo[c]chromen-6-one derivatives has identified promising compounds that function as phosphodiesterase 2 (PDE2) inhibitors . PDE2 is an enzyme highly expressed in the brain and is a compelling target for the treatment of central nervous system disorders; inhibitors have demonstrated protective effects against corticosterone-induced neurotoxicity in hippocampal neuronal models, suggesting potential applications in cognitive disorder research . Furthermore, related benzochromenone structures are investigated in traditional medicine for their interactions with neurological targets, such as the GABAA receptor . Researchers can utilize this compound as a key intermediate or building block for developing novel bioactive molecules or as a tool compound for probing PDE2 and related pathways. Handle with care in a well-ventilated laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

IUPAC Name

2-[1-(carboxymethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetic acid

InChI

InChI=1S/C17H12O8/c18-14(19)7-23-9-5-12(24-8-15(20)21)16-10-3-1-2-4-11(10)17(22)25-13(16)6-9/h1-6H,7-8H2,(H,18,19)(H,20,21)

InChI Key

KERUOTJRGKPAPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC(=O)O)OCC(=O)O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromene core or the diacetic acid groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Reagents like halogens (e.g., Cl, Br) or nucleophiles (e.g., NH, OH) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the benzochromene class exhibit significant biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent .
  • Anti-inflammatory Mechanisms :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its utility in developing treatments for chronic inflammatory diseases .
  • Anticancer Potential :
    • Research involving various cancer cell lines revealed that 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid induces apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene core can participate in π-π stacking interactions, while the diacetic acid groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological molecules or catalyze specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6H-benzo[c]chromene: A simpler analog without the diacetic acid groups.

    2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diethylamine: A derivative with diethylamine groups instead of diacetic acid.

    Flavonoids: Natural compounds with a similar chromene core but different functional groups.

Uniqueness

2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is unique due to its combination of a chromene core with diacetic acid groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid can be represented as follows:

C19H16O8\text{C}_{19}\text{H}_{16}\text{O}_8

This compound features two carboxylic acid groups and a chromene backbone that contributes to its biological activity.

Research indicates that compounds derived from benzo[c]chromenes exhibit various mechanisms of action, including:

  • Inhibition of Phosphodiesterase (PDE) : Some derivatives have shown potential as PDE inhibitors, which are crucial in regulating intracellular signaling pathways.
  • Neuroprotective Effects : Certain studies suggest that these compounds can protect neuronal cells from oxidative stress and neurotoxicity.

Antioxidant Activity

The antioxidant properties of benzo[c]chromene derivatives are significant. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

A study evaluating derivatives of 6H-benzo[c]chromen-6-one found that specific compounds significantly increased cell viability in neurotoxic conditions. For instance, compound 1f demonstrated an IC50 value of 3.67±0.47μM3.67\pm 0.47\mu M against PDE2 inhibition and promoted neuron proliferation in HT-22 cells exposed to corticosterone .

Antimicrobial Activity

While specific data on the antimicrobial activity of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is limited, related compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2040μM20-40\mu M against Staphylococcus aureus .

Research Findings

Study Findings IC50 Values
Study on PDE InhibitionCompound 1f showed protective effects on HT-22 cells3.67±0.47μM3.67\pm 0.47\mu M
Antioxidant EvaluationSignificant reduction in oxidative stress markersNot specified
Antimicrobial TestingEffective against S. aureus and E. coli2040μM20-40\mu M

Case Studies

  • Neuroprotection in Cell Models : In vitro studies using HT-22 cells demonstrated that treatment with the compound led to increased cell viability under stress conditions induced by corticosterone. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Antibacterial Activity Assessment : A series of related compounds were tested for their ability to inhibit bacterial growth. The results indicated varying degrees of effectiveness, highlighting the need for further exploration into structure-activity relationships.

Q & A

Q. What are the common synthetic routes for 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid, and what critical parameters must be controlled during synthesis?

The compound can be synthesized via cyclocondensation reactions involving chromene precursors. For example, benzo[c]chromen-6-one derivatives are synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with bis(silyloxy)-1,3-butadienes under controlled anhydrous conditions . Critical parameters include:

  • Temperature : Reactions often require refluxing in solvents like phosphoryl oxychloride (110–130°C) to ensure cyclization .
  • Catalysts : Acidic or basic conditions may influence reaction pathways; for instance, ammonium acetate facilitates amino group incorporation in related chromene systems .
  • Purification : Silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2) is commonly used to isolate products .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic protons and carbonyl groups. For example, chromene derivatives exhibit characteristic signals for oxy-acetic acid moieties at δ 4.5–5.0 ppm (protons) and δ 170–175 ppm (carbonyl carbons) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹) are diagnostic .
  • Computational Tools : Density Functional Theory (DFT) simulations can predict molecular geometry and electronic properties, aiding in structural validation .

Q. What are the typical applications of this compound in heterocyclic and medicinal chemistry research?

The compound’s chromene core is a scaffold for bioactive molecules. For example:

  • Antioxidant Studies : Chromene derivatives exhibit radical scavenging activity via their conjugated π-system .
  • Ligand Design : The bis(oxy)diacetic acid groups may act as chelating agents for metal coordination in catalysis .

Advanced Research Questions

Q. How can computational reaction path searches optimize the synthesis and reactivity of this compound?

Advanced methods like quantum chemical calculations (e.g., DFT) and transition state analysis can predict reaction pathways. For instance:

  • Reaction Mechanism Mapping : Identify intermediates and energy barriers for cyclocondensation steps .
  • Solvent Effects : Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to enhance yield .
  • Machine Learning : Train models on existing chromene reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectral results or yields)?

  • Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
  • Statistical Analysis : Use factorial design to isolate variables (e.g., reactant stoichiometry, time) causing yield discrepancies .
  • Reproducibility Checks : Replicate reactions under identical conditions to rule out procedural errors .

Q. How can factorial design methodologies improve reaction optimization for this compound?

A 2³ factorial design can systematically test variables:

VariableLow Level (-1)High Level (+1)
Temperature100°C130°C
Catalyst Loading0.5 eq1.5 eq
Reaction Time2 h6 h
Response surface methodology (RSM) then models interactions between variables to maximize yield .

Q. What interdisciplinary applications could this compound have in materials engineering?

  • Membrane Technologies : The bis(oxy)diacetic acid groups may enhance hydrophilicity in polymer membranes for separation processes .
  • Fuel Additives : Chromene derivatives have been explored as stabilizers in renewable fuels due to their thermal stability .

Methodological Notes

  • Safety Protocols : Adhere to institutional Chemical Hygiene Plans for handling chromene derivatives, including PPE and waste disposal .
  • Data Management : Use chemical software for spectral data archiving and metadata tagging to ensure reproducibility .

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